molecular formula C13H18N2O4 B5619096 3-methoxy-1-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one

3-methoxy-1-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one

Cat. No. B5619096
M. Wt: 266.29 g/mol
InChI Key: WSMZYXBMMLWABL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves reactions between specific amides and reagents like diazomethane, leading to the formation of various methoxy and oxoethyl substituted pyridines. For example, reactions between 2-pyridylamides and diazomethane have been utilized to synthesize compounds with complex structures, demonstrating the methodologies applicable for creating compounds with similar functionalities (Aliev et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been demonstrated using techniques like X-ray diffraction (XRD), which helps in confirming the structural configurations of synthesized compounds. The detailed structural analysis is crucial for understanding the compound's geometry and electronic configuration, which directly impacts its chemical behavior and interaction with other molecules (Aliev et al., 2007).

Chemical Reactions and Properties

The chemical reactions involving compounds of similar structure often result in the formation of hydrochlorides when reacted with hydrochloric acid, indicating the reactivity of the pyridine moiety and the potential for further functionalization. The chemical properties such as reactivity, stability, and potential for undergoing cycloaddition reactions have been explored, allowing the synthesis of highly functionalized moieties useful in various chemical syntheses (Rumbo et al., 1996).

Physical Properties Analysis

The physical properties of compounds with similar structures, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques, including NMR, IR, and XRD. These properties are essential for identifying the compound and understanding its behavior under different physical conditions. For instance, the crystal structure analysis provides insight into the compound's molecular geometry and intermolecular interactions, which can influence its physical state and solubility (Ballesteros et al., 1990).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and the ability to participate in hydrogen bonding or π-π interactions, are critical for understanding the molecule's behavior in chemical reactions and its potential applications in synthesis and material science. These properties are often studied using spectroscopic and computational methods to predict the molecule's reactivity and interaction with other compounds (Halim & Ibrahim, 2022).

properties

IUPAC Name

3-methoxy-1-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-18-10-5-7-14(8-10)12(16)9-15-6-3-4-11(19-2)13(15)17/h3-4,6,10H,5,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMZYXBMMLWABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C(=O)CN2C=CC=C(C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-1-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]pyridin-2(1H)-one

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